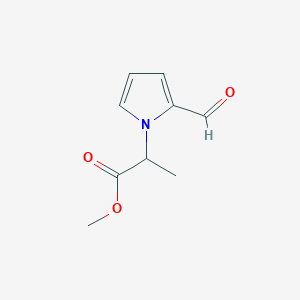

methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate

Descripción general

Descripción

Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a pyrrole alkaloid with a molecular formula of C9H11NO3. This compound is characterized by the presence of a formyl group attached to the pyrrole ring, making it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of pyrrole derivatives with appropriate aldehydes and esters. One common method includes the condensation of 2-formylpyrrole with methyl acrylate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)propanoate.

Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate serves as an intermediate in the synthesis of complex organic molecules. It is utilized in creating various derivatives that possess unique chemical properties, making it valuable for developing new compounds in organic chemistry .

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structural components may interact with biological targets, influencing enzyme activities or receptor functions. Studies have shown that it can modulate protein function by forming covalent bonds with nucleophilic sites in proteins, suggesting therapeutic implications .

Medicinal Chemistry

The compound is investigated for its role in drug development. Its unique structure allows it to engage in various biochemical pathways, which could lead to the discovery of new therapeutic agents targeting diseases such as cancer and infections .

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to serve as a building block for more complex molecules makes it essential in the synthesis of active ingredients in various products .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth at specific concentrations, highlighting its potential as a natural preservative or therapeutic agent .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation, suggesting its potential as a lead compound for anticancer drug development .

Mecanismo De Acción

The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .

Comparación Con Compuestos Similares

- Methyl 2-(2-formyl-5-methoxymethyl-1H-pyrrol-1-yl)propanoate

- Methyl 2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoate

- Dimethyl 2-(2-formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanedioate

Uniqueness: Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications .

Actividad Biológica

Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrrole ring with a formyl group at the 2-position, which contributes to its reactivity and biological properties. The synthesis of this compound has been achieved through various methods, including one-pot reactions involving D-ribose and amino acids under pressurized conditions, yielding pyrrole derivatives with notable biological activities .

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study utilizing RAW264.7 murine macrophages, several synthesized compounds showed over 80% cell viability in MTT assays, indicating low cytotoxicity. Among these, specific derivatives exhibited marked reductions in nitric oxide production, a key marker of inflammation, when tested using the Griess assay .

Cytotoxicity and Antioxidant Activity

The cytotoxic effects of the compound were assessed against various cancer cell lines. Compounds derived from this compound demonstrated selective cytotoxicity, making them potential candidates for cancer therapy. Additionally, some derivatives displayed antioxidant activity, scavenging hydroxyl radicals with an effective dose (ED50) of approximately 16.7 μM, suggesting their role in cancer chemoprevention .

Study 1: Synthesis and Biological Evaluation

In a comprehensive study published in RSC Advances, researchers synthesized this compound derivatives and evaluated their biological activities. The results indicated that certain derivatives not only maintained good cell viability but also exhibited significant anti-inflammatory effects at varying concentrations (0 to 20 μg/mL) following lipopolysaccharide (LPS) stimulation .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of pyrrole derivatives derived from this compound. The study highlighted the ability of these compounds to mitigate oxidative stress in vitro, with implications for their use in therapeutic applications targeting oxidative damage-related diseases .

Data Summary

| Biological Activity | Observation | Methodology |

|---|---|---|

| Anti-inflammatory | Significant reduction in nitric oxide production | Griess assay |

| Cytotoxicity | Over 80% cell viability in MTT assay | MTT assay |

| Antioxidant activity | ED50 value of 16.7 μM for hydroxyl radical scavenging | Radical scavenging assays |

Propiedades

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(9(12)13-2)10-5-3-4-8(10)6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAGUYBVQGYYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.